Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative featuring a fused thiazole ring substituted with methyl groups at positions 5 and 5. The structure incorporates a furan-2-carbonylimino moiety at position 2 and a methyl acetate group at position 6. Benzothiazole derivatives are widely studied for their pharmacological and material science applications due to their heterocyclic aromaticity, which enables diverse electronic interactions and hydrogen bonding .
Properties
IUPAC Name |
methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-10-7-11(2)15-12(8-10)19(9-14(20)22-3)17(24-15)18-16(21)13-5-4-6-23-13/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNDWKWLMIGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or modulating biochemical pathways.
Biochemical Pathways
It contains a furan moiety, which is a key component of many biologically active compounds. Furan derivatives have been shown to participate in a variety of biochemical reactions, suggesting that this compound could potentially affect multiple pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Given its complex structure, it’s likely that it could have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. .
Biological Activity
Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a benzothiazole moiety, and an acetate group. Its molecular formula is , with a molecular weight of approximately 288.36 g/mol. The presence of the furan and benzothiazole rings suggests potential interactions with biological targets, particularly in enzymatic pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of topoisomerase activity |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibit cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that this compound could be a candidate for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with benzothiazole- and thiazolo-pyrimidine-based derivatives reported in the literature. Key analogues include:
- (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a, 11b) Core structure: Thiazolo-pyrimidine fused ring with a 5-methylfuran substituent. Substituents: Benzylidene (11a: 2,4,6-trimethyl; 11b: 4-cyanobenzylidene) and cyano groups. Key differences: Absence of the iminoacetate group and methyl substitution pattern.
- 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Core structure: Pyrimido-quinazoline fused system. Substituents: 5-Methylfuran and cyano groups. Key differences: Larger fused-ring system and lack of benzothiazole core.
- 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic acid derivatives Core structure: Benzothiazole-azo-phenolic acid. Substituents: Azo linkages and carboxylic acid groups. Key differences: Azo functionality instead of iminoacetate.
Physicochemical Properties
Functional Group Reactivity
- Iminoacetate Group: The imino (C=N) and ester (COOCH₃) groups in the target compound may participate in hydrogen bonding (as seen in benzothiazole-azo derivatives ) and hydrolysis, respectively.
- Furan vs.
- Cyano vs. Carboxylic Acid: The cyano group in 11a/11b and 12 contributes to dipole interactions, whereas carboxylic acids in azo derivatives enable ionic bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
